

Technical Guide: 2-Chloro-N-(4-piperidiny)acetamide Hydrochloride

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2-Chloro-N-(4-piperidiny)acetamide hydrochloride
CAS No.:	1220020-54-1
Cat. No.:	B1441632

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Strategic Scaffolds in Medicinal Chemistry

Executive Summary

2-Chloro-N-(4-piperidiny)acetamide hydrochloride (CAS: 1220020-54-1) is a bifunctional building block critical to the synthesis of peptidomimetics, ion channel modulators, and GPCR ligands. Its value lies in its orthogonal reactivity: it presents an electrophilic

-chloroacetamide motif capable of covalent cysteine targeting (covalent inhibitors) or

displacement, alongside a latent nucleophilic piperidine nitrogen (masked as the HCl salt). This guide details the handling, stability, and synthetic workflows required to integrate this scaffold into high-throughput and rational drug design campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is typically supplied as a hygroscopic hydrochloride salt. Proper storage is critical to prevent hydrolysis of the reactive chloroacetamide moiety.

Property	Data / Specification
IUPAC Name	2-Chloro-N-(piperidin-4-yl)acetamide hydrochloride
CAS Number	1220020-54-1
Molecular Formula	
Molecular Weight	213.11 g/mol
Structure	Piperidine ring with acetamide at C4; Cl on -carbon
Appearance	White to off-white crystalline solid
Solubility	High: Water, DMSO, Methanol; Low: DCM, Hexanes
pKa (Calc)	~9.8 (Piperidine NH), ~14 (Amide NH)
Hygroscopicity	Moderate to High (Store under inert gas)

Strategic Utility & Mechanism

The compound functions as a "linchpin" scaffold. The piperidine ring provides a rigid, sp³-rich linker often used to improve solubility and metabolic stability compared to phenyl linkers.

Mechanism of Action in Synthesis

- Electrophilic Warhead (

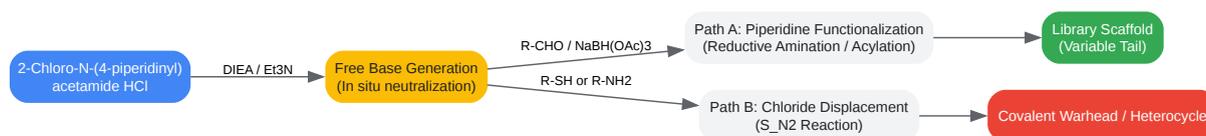
-Chloro): The carbon-chlorine bond is activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack by thiols (cysteine residues in proteins) or secondary amines. This is the basis for synthesizing Targeted Covalent Inhibitors (TCIs).

- Nucleophilic Handle (Piperidine NH): Upon neutralization of the HCl salt, the secondary amine becomes available for reductive amination, acylation, or

reactions, allowing the attachment of the "tail" region of a drug molecule.

Diagram: Divergent Synthetic Pathways

The following diagram illustrates the orthogonal reactivity logic.



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Figure 1: Divergent synthetic workflow showing the selective activation of the piperidine amine versus the chloroacetamide electrophile.

Experimental Protocols

Protocol A: Handling & Free Base Generation

Context: The HCl salt is stable but unreactive as a nucleophile. For reactions involving the piperidine nitrogen, in situ neutralization is preferred over isolating the free base to avoid polymerization (self-alkylation).

Reagents:

- Compound (1.0 eq)
- Dichloromethane (DCM) or DMF (anhydrous)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Step-by-Step:

- Suspension: Suspend the hydrochloride salt in anhydrous DCM (0.1 M concentration). The salt will likely not dissolve fully.
- Activation: Add DIPEA dropwise at 0°C.

- Observation: The mixture should clarify as the free base is liberated.
- Usage: Use this solution immediately for downstream coupling (e.g., adding an acid chloride or aldehyde). Do not store the free base in solution for >4 hours to prevent intermolecular N-alkylation (dimerization).

Protocol B: Displacement (Thioether Synthesis)

Context: This reaction is typical for creating covalent probes or linking the scaffold to a core heterocycle via a sulfur bridge.

Reagents:

- 2-Chloro-N-(4-piperidinyl)acetamide scaffold (1.0 eq)^{[1][2]}
- Thiol Nucleophile (R-SH) (1.1 eq)
- Potassium Carbonate () (2.0 eq)
- Acetone or Acetonitrile (ACN)

Workflow:

- Dissolution: Dissolve the thiol and in ACN. Stir for 15 min to generate the thiolate.
- Addition: Add the 2-chloro scaffold (as a solid or DMSO solution) to the reaction mixture.
- Reflux: Heat to 60°C for 2–4 hours. Monitor by LC-MS (Look for mass shift:).
- Workup: Filter off inorganic salts. Concentrate filtrate.
- Purification: Flash chromatography (MeOH/DCM gradient). Note: The amine on the piperidine may require protection (e.g., Boc) if it was not functionalized prior to this step.

Safety & Toxicology (E-E-A-T)

Hazard Classification: Chloroacetamides are potent alkylating agents. They are classified as Sensitizers and Potential Reproductive Toxins.

- H301: Toxic if swallowed.[3]
- H317: May cause an allergic skin reaction (Contact Dermatitis).[3]
- H361: Suspected of damaging fertility or the unborn child.[4]

Operational Safety:

- Containment: All weighing and solution preparation must be performed in a certified chemical fume hood.
- Decontamination: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate solution to quench the alkylating chloride before cleanup.
- PPE: Double nitrile gloves are recommended.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 168654873. Retrieved from [\[Link\]](#)
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Sources

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-N-(4-piperidinyl)acetamide Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1441632#2-chloro-n-4-piperidinyl-acetamide-hydrochloride-properties\]](https://www.benchchem.com/product/b1441632#2-chloro-n-4-piperidinyl-acetamide-hydrochloride-properties)

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